Dihydrochloride Salt vs. Free Base: Aqueous Solubility Advantage Essential for Reproducible Cell-Based CCR5 Assays
The dihydrochloride salt form (CAS 1210349-66-8) confers substantially enhanced water solubility compared to the free base (CAS 1154259-71-8, C₁₁H₁₈N₄O, MW 222.29), a critical factor for accurate dose-response measurements in aqueous cell-based CCR5 antagonism assays. While both forms share the same parent scaffold, the free base exhibits limited aqueous solubility, necessitating DMSO stock solutions that can introduce solvent toxicity artifacts at higher screening concentrations. The dihydrochloride salt enables direct dissolution in assay-compatible buffers at concentrations relevant to CCR5 pharmacology . This formulation difference directly impacts the reproducibility of IC₅₀ determinations and the reliability of SAR interpretations across experimental replicates .
| Evidence Dimension | Aqueous solubility and assay compatibility |
|---|---|
| Target Compound Data | Dihydrochloride salt; MW 295.21 g/mol; water-soluble; ≥95% purity (HPLC) |
| Comparator Or Baseline | Free base (CAS 1154259-71-8); MW 222.29 g/mol; limited aqueous solubility; 97–98% purity |
| Quantified Difference | Qualitative solubility improvement (salt formation yields aqueous dissolution; free base requires organic co-solvent). Precise mg/mL values not reported for free base at physiological pH. |
| Conditions | Ambient temperature; aqueous buffer vs. DMSO stock; relevant to cell-based CCR5 assay formats |
Why This Matters
Procurement of the dihydrochloride salt over the free base eliminates solvent-induced cytotoxicity confounders and improves dose-response curve reliability—critical for labs running CCR5 antagonist screens on live cells where DMSO content must be strictly controlled.
